Ethyl 3-[(chlorosulfonyl)amino]benzoate
Description
Structure
3D Structure
Properties
CAS No. |
651749-33-6 |
|---|---|
Molecular Formula |
C9H10ClNO4S |
Molecular Weight |
263.70 g/mol |
IUPAC Name |
ethyl 3-(chlorosulfonylamino)benzoate |
InChI |
InChI=1S/C9H10ClNO4S/c1-2-15-9(12)7-4-3-5-8(6-7)11-16(10,13)14/h3-6,11H,2H2,1H3 |
InChI Key |
NZHMKBLDMOJRSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for Ethyl 3 Chlorosulfonyl Amino Benzoate
Strategies for the Introduction of the Chlorosulfonyl Moiety onto Benzoate (B1203000) Scaffolds
The critical step in the synthesis of Ethyl 3-[(chlorosulfonyl)amino]benzoate is the formation of the N-sulfonyl chloride bond. This can be achieved through several routes, including direct chlorosulfonylation of a pre-existing amino group on the benzoate ring or by constructing the sulfonylamino functionality in a stepwise manner.
Direct Chlorosulfonylation of Precursor Benzoic Acid Derivatives
A primary and direct approach involves the reaction of a suitable precursor, such as ethyl 3-aminobenzoate (B8586502), with a chlorosulfonating agent. This method offers an efficient route, provided the starting materials are readily available.
The reaction of an amino group with a chlorosulfonating agent is a common method for the formation of sulfamoyl chlorides. In the context of synthesizing this compound, ethyl 3-aminobenzoate serves as the logical starting material. The amino group of this precursor can react with a suitable chlorosulfonating agent to introduce the -SO2Cl group.
Reactions Involving Chlorosulfonic Acid and Related Reagents
Chlorosulfonic acid (ClSO3H) is a powerful and commonly used reagent for the introduction of the chlorosulfonyl group onto aromatic rings and amino groups. The reaction of an amine with chlorosulfonic acid typically leads to the formation of a sulfamoyl chloride.
For the synthesis of the target compound, the reaction would proceed as follows:
Reaction Scheme: Ethyl 3-aminobenzoate + Chlorosulfonic acid → this compound + HCl
This reaction is generally carried out under anhydrous conditions, often in a non-reactive solvent, to prevent the hydrolysis of the chlorosulfonic acid and the resulting sulfonyl chloride product. The reaction of aromatic amines with chlorosulfonic acid can be vigorous, and careful control of the reaction temperature is often necessary.
While direct chlorosulfonylation of ethyl 3-aminobenzoate with chlorosulfonic acid is a plausible route, alternative reagents can also be employed. For instance, sulfuryl chloride (SO2Cl2) in the presence of a suitable catalyst or base can also effect the chlorosulfonylation of amines.
Sequential Functionalization Approaches
An alternative to direct chlorosulfonylation of the pre-formed ester is a sequential approach. This strategy involves the synthesis of an intermediate, 3-(chlorosulfonylamino)benzoic acid, followed by esterification of the carboxylic acid group.
This pathway begins with the chlorosulfonylation of 3-aminobenzoic acid. The reaction with chlorosulfonic acid would yield 3-(chlorosulfonylamino)benzoic acid. This intermediate possesses both the required sulfonyl chloride and the carboxylic acid functionalities.
The synthesis of 3-(chlorosulfonyl)benzoic acid itself can be achieved from 3-sulfobenzoic acid. This process involves the conversion of the sulfonic acid group to a sulfonyl chloride, for example, by reaction with thionyl chloride. libretexts.org
Once 3-(chlorosulfonylamino)benzoic acid is obtained, the subsequent step is the esterification of the carboxylic acid group to form the ethyl ester, as detailed in the following section. This sequential approach allows for the separate optimization of the chlorosulfonylation and esterification steps.
Esterification Techniques for the Benzoic Acid Carboxyl Group
The conversion of the carboxylic acid group of a benzoic acid derivative to an ethyl ester is a fundamental transformation in organic synthesis. For the preparation of this compound, this can be achieved either by direct esterification of the corresponding carboxylic acid or through transesterification.
Direct Esterification Methods
Direct esterification, particularly the Fischer esterification, is a widely used method for the synthesis of esters from carboxylic acids and alcohols. masterorganicchemistry.comdergipark.org.tr This acid-catalyzed reaction is an equilibrium process. dergipark.org.tr
In the context of synthesizing this compound via a sequential pathway, the starting material for this step would be 3-(chlorosulfonylamino)benzoic acid. The reaction would involve heating this acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl). masterorganicchemistry.comorgsyn.org The use of excess ethanol helps to drive the equilibrium towards the formation of the ethyl ester product. dergipark.org.tr
The general procedure for a Fischer esterification involves dissolving the carboxylic acid in ethanol and adding a catalytic amount of a strong acid. The mixture is then typically heated under reflux for a period to allow the reaction to reach equilibrium. orgsyn.org Work-up usually involves neutralizing the acid catalyst and extracting the ester product.
The efficiency of Fischer esterification can be influenced by factors such as reaction time, temperature, and the concentration of reactants and catalyst. researchgate.net For substrates that may be sensitive to strong acids and high temperatures, milder esterification methods can be employed. These can include the use of coupling agents that activate the carboxylic acid towards nucleophilic attack by the alcohol.
Transesterification Processes
Transesterification is another viable method for the synthesis of esters. This process involves the reaction of an ester with an alcohol in the presence of a catalyst to produce a different ester. masterorganicchemistry.com
For the synthesis of this compound, one could envision a scenario where a different alkyl ester of 3-[(chlorosulfonyl)amino]benzoic acid, for example, the methyl ester, is converted to the ethyl ester. This would be achieved by reacting the methyl ester with an excess of ethanol in the presence of an acid or base catalyst.
The reaction is driven by the large excess of ethanol, shifting the equilibrium towards the formation of the more stable ethyl ester. The choice of catalyst, whether acidic or basic, depends on the stability of the substrate to the reaction conditions. Given the presence of the acid-sensitive chlorosulfonyl group, an acid-catalyzed transesterification would likely be preferred.
The general conditions for transesterification are similar to those for direct esterification, often involving heating the starting ester in a large excess of the desired alcohol with a catalytic amount of acid.
Protecting Group Strategies in Synthesis
In the multistep synthesis of complex aromatic molecules like this compound, protecting groups are instrumental in ensuring chemoselectivity. They temporarily mask a reactive functional group to prevent it from undergoing unwanted reactions during a subsequent transformation.
Sulfonyl groups, such as the p-toluenesulfonyl (Ts) or methanesulfonyl (Ms) groups, are commonly employed to protect amines. chem-station.com The formation of a sulfonamide significantly reduces the nucleophilicity and basicity of the amino group by delocalizing the nitrogen's lone pair of electrons through resonance with the electron-withdrawing sulfonyl group. chem-station.comyoutube.com This "tamed" reactivity is crucial in syntheses where other parts of the molecule must be modified under conditions that would otherwise affect a free amino group. youtube.com For instance, if a starting material contained an amine and another functional group that needed to undergo a specific reaction, the amine would first be protected as a sulfonamide.
In the context of this compound, the final sulfonamide functional group itself can be viewed as a protected amine. The reaction of the precursor, ethyl 3-aminobenzoate, with a chlorosulfonylating agent transforms the highly reactive primary amine into a significantly less reactive sulfonamide. chem-station.com While the objective here is the synthesis of the target compound rather than a temporary protection, the principles are the same. This transformation allows for further synthetic steps on other parts of the molecule that would be incompatible with a primary arylamine.
Deprotection of sulfonamides, should it be necessary for subsequent reactions, can be challenging and often requires harsh conditions, such as using strong acids with heat or dissolving metal reductions. chem-station.comyoutube.com A notable exception is the 2-nitrobenzenesulfonyl (Ns) group, which can be cleaved under milder conditions using a thiolate nucleophile, a strategy known as the Fukuyama amine synthesis. chem-station.com Another specialized protecting group is the 2-(trimethylsilyl)ethanesulfonyl (SES) group, which offers the stability of a sulfonamide but can be removed under relatively mild, fluoride-mediated conditions. orgsyn.org
Synthesis of the Aminobenzene Precursor
The immediate precursor required for the final sulfonylation step is ethyl 3-aminobenzoate. sigmaaldrich.com The synthesis of this key intermediate is a critical stage, with the most common pathway involving the reduction of a nitro-group-containing precursor.
Reduction of Nitrobenzene Derivatives
The synthesis of ethyl 3-aminobenzoate is most frequently achieved through the reduction of ethyl 3-nitrobenzoate. This transformation is a cornerstone of industrial and laboratory organic synthesis. acs.org A primary challenge is the chemoselective reduction of the nitro group without affecting the ethyl ester functionality. nih.gov
Catalytic hydrogenation is a widely used method, employing catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂). acs.orgnih.gov However, this method can sometimes be too reactive, potentially reducing other functional groups if present. youtube.com
Below is a data table summarizing various methods for the reduction of substituted nitroarenes, highlighting the conditions and chemoselectivity relevant to the synthesis of ethyl 3-aminobenzoate.
| Reducing System | Substrate Example | Solvent/Conditions | Key Features | Yield | Reference |
|---|---|---|---|---|---|
| Fe/NH₄Cl | Nitroarene | Ethanol/Water, Reflux | Common, cost-effective, good selectivity. | High | acs.org |
| In/NH₄Cl | Ethyl 4-nitrobenzoate | Ethanol/Water, Reflux | Chemoselective for nitro group over ester; performed in aqueous solution. | 90% | orgsyn.org |
| Iron(III) catalyst / Triethoxysilane | Ethyl 4-nitrobenzoate | MeCN, 80 °C | Highly chemoselective for nitro groups over esters, nitriles, and halides. | 98% | nih.gov |
| Pd/C, H₂ | Nitroarene | Various | Efficient catalytic method, but may lack selectivity with other reducible groups. | High | acs.orgyoutube.com |
| SnCl₂ | Nitroarene with sensitive groups | Ethanol | Classic method, useful for selective reductions. Enables simultaneous esterification. | Good | youtube.comnih.gov |
| Fe powder / Water | Functionalized Nitroarenes | Water, 100 °C | Green method; avoids organic solvents and acids. High chemoselectivity. | Excellent | longdom.org |
Alternative Amination Routes
While the reduction of nitro compounds is the predominant method, modern organic chemistry offers alternative routes to synthesize arylamines. These methods typically involve the formation of a carbon-nitrogen bond on a pre-functionalized aromatic ring.
One powerful strategy is the transition-metal-catalyzed amination of aryl halides, most notably the Buchwald-Hartwig amination. This reaction uses a palladium or copper catalyst to couple an aryl halide (e.g., ethyl 3-bromobenzoate) with an amine source, such as ammonia (B1221849) or an ammonia equivalent. organic-chemistry.org This method exhibits broad functional group tolerance, making it a versatile tool for synthesizing complex amines.
Another approach is the direct C-H amination of arenes. While challenging, especially regarding site-selectivity, recent developments have shown promise using photoredox or iron catalysis to install an amino group directly onto an aromatic C-H bond. researchgate.net For a substrate like ethyl benzoate, achieving selective amination at the meta position would require a specifically designed catalytic system. Nucleophilic aromatic substitution (SₙAr) can also be used, but it requires a benzene (B151609) ring that is highly activated by strong electron-withdrawing groups, which is not the case for ethyl benzoate.
Optimization of Reaction Conditions and Isolation Procedures
The final step in the synthesis is the reaction of ethyl 3-aminobenzoate with a suitable reagent to form the sulfonyl chloride moiety. This is typically achieved by reacting the amine with chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) in an appropriate solvent. The optimization of reaction conditions is paramount to maximize yield, minimize side products, and ensure a safe and efficient process.
Solvent Effects on Yield and Selectivity
The choice of solvent can significantly impact the outcome of the sulfonylation reaction. The reaction is often performed in aprotic solvents to avoid reaction of the highly reactive chlorosulfonylating agent with the solvent itself. However, the solubility of the starting materials and intermediates plays a crucial role.
Research on the sulfonylation of anilines has shown that solvent choice affects reaction efficiency. In some visible-light-mediated sulfonylation reactions, a mixed solvent system of acetone (B3395972) and water was found to enhance the yield compared to using either solvent alone. mdpi.com In other cases, polar aprotic solvents like acetonitrile (B52724) or DMF are used. orgsyn.orggoogle.com For the reaction of amines with sulfonyl chlorides, dichloromethane (B109758) is a common solvent, often used in conjunction with a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. nih.govcbijournal.com The optimal solvent must be inert to the reaction conditions, provide good solubility for the reactants, and facilitate product isolation.
The following table illustrates the impact of different solvents on related sulfonylation reactions.
| Reaction Type | Solvent | Effect on Yield/Selectivity | Reference |
|---|---|---|---|
| Sulfonylation of anilines | Acetonitrile/Water | Optimal solvent combination for certain photoredox-catalyzed reactions. | rsc.org |
| Sulfonylation of anilines | Acetone/Water (1:1) | Enhanced the yield in a copper-catalyzed reaction. | mdpi.com |
| Sulfinamide synthesis from sulfonyl chloride | Dichloromethane (CH₂Cl₂) | Provided the best results compared to acetonitrile, THF, or EtOAc. | nih.gov |
| Sulfonamide synthesis | Pyridine | Often used as both a solvent and a base to neutralize HCl. | cbijournal.com |
| Sulfonyl chloride synthesis | Acetonitrile | Used as a solvent for the conversion of sulfonic acids to sulfonyl chlorides. | google.com |
Temperature and Pressure Influence
Temperature is a critical parameter in the synthesis of sulfonyl chlorides. The reaction of amines with chlorosulfonic acid is highly exothermic, necessitating careful temperature control to prevent thermal runaway and the formation of degradation products. rsc.org Reactions are typically conducted at low temperatures (e.g., 0–5 °C) during the addition of the chlorosulfonylating agent, followed by a period at room temperature or slightly elevated temperatures to ensure the reaction goes to completion. cbijournal.com Excessively high temperatures can lead to the hydrolysis of the sulfonyl chloride product or other side reactions, resulting in lower yields. google.com
While many lab-scale syntheses are performed at atmospheric pressure, pressure can become a significant factor in industrial-scale production or when using continuous flow reactors. rsc.org In flow chemistry, precise control over both temperature and pressure allows for safe handling of highly reactive intermediates and can significantly improve reaction efficiency and space-time yield. rsc.org For reactions involving gaseous reagents or byproducts, such as the HCl evolved during sulfonylation, maintaining appropriate pressure can influence the reaction equilibrium and rate.
Catalytic Enhancement in Synthetic Routes
The synthesis of this compound, a sulfonamide derivative, can be significantly enhanced through the use of catalytic methodologies. Traditional methods for creating the crucial sulfonyl chloride precursor and the subsequent sulfonamide bond often require harsh conditions and stoichiometric reagents. nih.gov Modern catalytic approaches, however, offer milder reaction conditions, improved yields, and greater functional group tolerance, representing a substantial advancement in synthetic efficiency. These catalytic systems primarily focus on two key transformations: the formation of the aryl sulfonyl chloride and the subsequent amination to form the sulfonamide.
Catalytic strategies for the synthesis of aryl sulfonyl chlorides, the key intermediate for this compound, have seen significant development. These methods often utilize transition metal catalysts to facilitate the introduction of the chlorosulfonyl group onto an aromatic ring.
One prominent approach involves the copper-catalyzed Sandmeyer-type reaction. This method allows for the conversion of anilines into the corresponding sulfonyl chlorides. researchgate.netorganic-chemistry.org In the context of synthesizing the target compound, this would involve the diazotization of a suitable 3-aminobenzoic acid derivative followed by a copper-catalyzed reaction with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO), in the presence of a chloride source. organic-chemistry.org The use of a copper catalyst is crucial for the efficiency of this transformation. researchgate.netmpg.de
Another innovative catalytic route is the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.gov This methodology offers a convergent approach where pre-functionalized arylboronic acids are coupled with a sulfonyl chloride source under mild conditions. nih.gov This process is noted for its significant functional group tolerance, which would be advantageous when dealing with the ester functionality present in the target molecule. nih.gov
More recently, visible-light photocatalysis has emerged as a sustainable alternative for the synthesis of sulfonyl chlorides from arenediazonium salts. mpg.de This method employs a heterogeneous transition metal-free photocatalyst, such as potassium poly(heptazine imide), to mediate the reaction under mild, room temperature conditions, offering high yields and excellent functional group tolerance. mpg.de
The formation of the sulfonamide bond itself can also be catalytically enhanced. While the reaction of a sulfonyl chloride with an amine is often straightforward, certain substrates, particularly less nucleophilic amines, can benefit from catalysis.
Copper-catalyzed methods have been extensively developed for the synthesis of sulfonamides. These reactions can proceed through various pathways, including the coupling of sodium sulfinates with amines. rsc.orgacs.org A direct three-component synthesis of sulfonamides from aryl boronic acids, amines, and a sulfur dioxide surrogate using a copper(II) catalyst has also been reported, offering a streamlined approach to a wide range of sulfonamides. nih.govacs.org Furthermore, a one-pot, copper-catalyzed decarboxylative halosulfonylation allows for the direct conversion of aromatic carboxylic acids and amines into sulfonamides, circumventing the need to isolate the reactive sulfonyl chloride intermediate. princeton.edu
Indium has also been shown to be an effective catalyst for the sulfonylation of amines with sulfonyl chlorides. organic-chemistry.org This method is particularly useful for less nucleophilic and sterically hindered anilines, expanding the scope of the sulfonylation reaction. organic-chemistry.org
The following tables summarize key research findings on catalytic systems applicable to the synthesis of this compound precursors and the final sulfonamide.
Table 1: Catalytic Systems for Aryl Sulfonyl Chloride Synthesis
| Catalyst System | Substrate | Reagents | Key Features |
| Copper Catalyst | Anilines | Diazotization reagents, SO₂ surrogate (e.g., DABSO), HCl | Sandmeyer-type reaction; allows for direct conversion to sulfonamide. researchgate.netorganic-chemistry.org |
| Palladium Catalyst | Arylboronic Acids | Sulfonyl chloride source, Base | High functional group tolerance; mild conditions. nih.gov |
| Potassium Poly(heptazine imide) | Arenediazonium Salts | SOCl₂/H₂O, Visible light | Heterogeneous, metal-free photocatalysis; room temperature. mpg.de |
Table 2: Catalytic Systems for Sulfonamide Formation
| Catalyst System | Substrates | Reagents | Key Features |
| Copper(II) Catalyst | Aryl boronic acids, Amines | SO₂ surrogate (e.g., DABSO) | Direct three-component synthesis. nih.govacs.org |
| Copper Catalyst | Sodium Sulfinates, Amines | Oxidant (e.g., O₂, DMSO) | Oxidative coupling; good yields and chemoselectivity. rsc.org |
| Copper Catalyst | Aromatic Carboxylic Acids, Amines | SO₂Cl₂ | One-pot decarboxylative halosulfonylation. princeton.edu |
| Indium Catalyst | Sulfonyl Chlorides, Amines | - | Effective for less nucleophilic and sterically hindered amines. organic-chemistry.org |
These catalytic advancements provide a powerful toolkit for the efficient and versatile synthesis of this compound and other related sulfonamides, offering significant advantages over traditional synthetic protocols.
Reactivity and Chemical Transformations of Ethyl 3 Chlorosulfonyl Amino Benzoate
Reactivity of the Chlorosulfonyl Group
The chlorosulfonyl group (-SO₂Cl) is a highly reactive functional group and serves as the primary site of chemical transformations for Ethyl 3-[(chlorosulfonyl)amino]benzoate. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the central sulfur atom highly electrophilic. This pronounced electrophilicity is the driving force behind its reactions with various nucleophiles.
The chlorine atom in the chlorosulfonyl group is a good leaving group, facilitating nucleophilic substitution reactions at the sulfur center. This allows for the synthesis of a diverse array of sulfonamide derivatives and related compounds.
The reaction of this compound with primary or secondary amines leads to the formation of the corresponding sulfonamides. This reaction, a cornerstone of medicinal chemistry, proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The general scheme for this amination is presented below:
Reaction Scheme: R¹R²NH + ClSO₂-R³ → R¹R²N-SO₂-R³ + HCl
While specific research detailing the amination of this compound is not extensively documented in publicly available literature, the reactivity is analogous to that of other arylsulfonyl chlorides. The presence of the ethyl benzoate (B1203000) moiety may influence the reaction kinetics.
Table 1: Representative Amination Reactions of Arylsulfonyl Chlorides
| Amine | Arylsulfonyl Chloride | Product |
| Aniline | Benzenesulfonyl chloride | N-Phenylbenzenesulfonamide |
| Diethylamine | p-Toluenesulfonyl chloride | N,N-Diethyl-4-methylbenzenesulfonamide |
| Ammonia (B1221849) | Benzenesulfonyl chloride | Benzenesulfonamide |
The reaction of this compound with alcohols, a process known as alcoholysis, yields sulfonate esters. This transformation involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur center of the chlorosulfonyl group, with subsequent loss of hydrogen chloride. Pyridine (B92270) or another non-nucleophilic base is often added to scavenge the generated HCl.
Reaction Scheme: R¹OH + ClSO₂-R² → R¹O-SO₂-R² + HCl
Detailed studies on the alcoholysis of this compound are scarce. However, the general reactivity of sulfonyl chlorides with alcohols is a well-established transformation.
Table 2: Illustrative Alcoholysis Reactions of Arylsulfonyl Chlorides
| Alcohol | Arylsulfonyl Chloride | Product |
| Methanol | Benzenesulfonyl chloride | Methyl benzenesulfonate |
| Ethanol (B145695) | p-Toluenesulfonyl chloride | Ethyl p-toluenesulfonate |
| Isopropanol | Benzenesulfonyl chloride | Isopropyl benzenesulfonate |
When this compound is treated with thiols, the corresponding sulfonothioates are formed. The sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic sulfur of the chlorosulfonyl group. Similar to amination and alcoholysis, a base is typically employed to neutralize the hydrogen chloride byproduct.
Reaction Scheme: R¹SH + ClSO₂-R² → R¹S-SO₂-R² + HCl
Table 3: Examples of Thiolysis Reactions with Arylsulfonyl Chlorides
| Thiol | Arylsulfonyl Chloride | Product |
| Ethanethiol | Benzenesulfonyl chloride | S-Ethyl benzenesulfonothioate |
| Thiophenol | p-Toluenesulfonyl chloride | S-Phenyl p-toluenesulfonothioate |
The chlorosulfonyl group of this compound is susceptible to hydrolysis, a reaction with water that leads to the formation of the corresponding sulfonic acid. This process is a significant decomposition pathway and necessitates handling the compound under anhydrous conditions to maintain its integrity. The hydrolysis occurs via the nucleophilic attack of a water molecule on the sulfonyl chloride.
Decomposition Reaction: ClSO₂-R + H₂O → HO-SO₂-R + HCl
The rate of hydrolysis can be influenced by factors such as temperature, pH, and the presence of catalysts. While specific kinetic data for the hydrolysis of this compound is not widely reported, arylsulfonyl chlorides are generally known to be moisture-sensitive.
The reaction of sulfonyl chlorides with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), can lead to the formation of sulfones. In this reaction, the carbon atom of the organometallic reagent acts as a potent nucleophile, attacking the sulfur atom of the chlorosulfonyl group and displacing the chloride ion.
Reaction with Grignard Reagents: R¹-MgX + ClSO₂-R² → R¹-SO₂-R² + MgXCl
There is a lack of specific documented examples of this compound reacting with organometallic reagents. However, this transformation is a general method for the formation of carbon-sulfur bonds from sulfonyl chlorides. The reaction conditions must be carefully controlled to avoid side reactions with the ester functionality present in the molecule.
Nucleophilic Substitution Reactions with Various Nucleophiles
Transformations Involving the Benzoate Ester Moiety
The ethyl benzoate portion of the molecule undergoes typical ester reactions, including hydrolysis, amidation, and reduction. However, the presence of the highly reactive chlorosulfonyl group introduces challenges of chemoselectivity.
Ester Hydrolysis to Carboxylic Acid
The ester functional group can be hydrolyzed to its corresponding carboxylic acid under either acidic or basic conditions. quora.com Alkaline hydrolysis, also known as saponification, is generally preferred as it is an irreversible process, leading to higher yields of the carboxylate salt. wikipedia.org
The reaction involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH), in an aqueous solution. This process cleaves the ester bond to produce ethanol and the sodium salt of the carboxylic acid. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid product, 3-[(chlorosulfonyl)amino]benzoic acid. wikipedia.orgresearchgate.net
Typical Reaction Conditions for Ester Hydrolysis:
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1. Saponification | This compound, Sodium Hydroxide (aq) | Heat under reflux | Sodium 3-[(chlorosulfonyl)amino]benzoate |
Transamidation and Amidation Reactions
While esters can undergo amidation with amines, the chlorosulfonyl group (-SO₂Cl) in this compound is significantly more electrophilic and reactive towards nucleophiles like amines. nih.gov Therefore, attempts to amidate the ester group directly will preferentially result in the reaction at the sulfonyl chloride moiety. researchgate.net
When treated with a primary or secondary amine, the sulfonyl chloride will readily react to form a more stable sulfonamide. This reaction is the basis of the Hinsberg test for amines. nih.gov The direct conversion of the ester to an amide (transamidation) in the presence of an unreacted chlorosulfonyl group is not a synthetically viable route due to this difference in reactivity. The reaction would yield various N-substituted sulfonamide derivatives, while the ester group remains intact.
Predicted Reaction with Amines:
| Amine | Reagent | Conditions | Major Product |
|---|---|---|---|
| Primary Amine (R-NH₂) | This compound | Base (e.g., Pyridine), Inert Solvent | Ethyl 3-[[(R-amino)sulfonyl]amino]benzoate |
Reduction of the Ester Group
The reduction of the ester group to a primary alcohol, (3-[(chlorosulfonyl)amino]phenyl)methanol, requires a reducing agent. However, chemoselectivity is a major consideration, as the chlorosulfonyl group is also susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and the sulfonyl chloride.
To achieve selective reduction of the ester, a milder reagent is necessary. Sodium borohydride (B1222165) (NaBH₄) is a potential candidate, as it typically does not reduce esters under standard conditions but can be induced to do so at higher temperatures or in specific solvent systems, potentially leaving the sulfonamide group intact. Another approach involves first converting the sulfonyl chloride to a more reduction-resistant sulfonamide and then performing the ester reduction. Alternatively, protecting the amino group and then reducing the ester is a viable strategy. organic-chemistry.org For instance, studies on related benzo-fused cyclic sulfonamides have shown that the N-S and C-S bonds can be cleaved under reductive conditions like Magnesium in Methanol (Mg-MeOH). rsc.org
Plausible Selective Reduction Conditions:
| Reagent | Conditions | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | High temperature, e.g., reflux in THF | (3-(Sulfamoylamino)phenyl)methanol |
Aromatic Ring Functionalization and Derivatization
The benzene (B151609) ring of this compound contains two directing groups that influence the position of subsequent electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (EAS), the regiochemical outcome is dictated by the electronic properties of the substituents already present on the aromatic ring. sigmaaldrich.com The molecule has two such groups: an ethyl ester (-COOEt) at position 1 and a chlorosulfonylamino group (-NHSO₂Cl) at position 3.
Ethyl Ester Group (-COOEt): This is a moderately deactivating group due to its electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position relative to itself (i.e., position 5). sserc.org.uknih.gov
Chlorosulfonylamino Group (-NHSO₂Cl): This group has competing effects. The nitrogen atom's lone pair can donate electron density into the ring via resonance, which is an activating, ortho, para-directing effect. orgsyn.org Conversely, the highly electronegative oxygen and chlorine atoms on the sulfur make the -SO₂Cl portion strongly electron-withdrawing and deactivating, which would favor meta substitution.
Generally, the resonance-donating effect of an amino group is strong and will be the dominant directing influence, making the -NHSO₂Cl group an ortho, para-director. orgsyn.org It directs incoming electrophiles to positions 2, 4, and 6 relative to the amino group's position (which is C3 on the ring).
Combined Directing Effects:
The -NHSO₂Cl group at C3 directs to C2, C4, and C6.
The -COOEt group at C1 directs to C5.
The positions C2 and C4 are ortho to the powerful ortho, para-directing -NHSO₂Cl group. However, these positions are also ortho and para to the deactivating -COOEt group, which reduces their reactivity. Position 6 is para to the -NHSO₂Cl group and meta to the -COOEt group. This position benefits from the strong activating effect of the amino lone pair without being significantly deactivated by the ester. Therefore, electrophilic substitution is most likely to occur at the C6 position .
Predicted Major Product of Electrophilic Aromatic Substitution:
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Ethyl 6-nitro-3-[(chlorosulfonyl)amino]benzoate |
| Bromination | Br₂, FeBr₃ | Ethyl 6-bromo-3-[(chlorosulfonyl)amino]benzoate |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds but typically require an aryl halide or triflate as a substrate. researchgate.netnih.gov As this compound does not possess such a leaving group, it must first be halogenated (e.g., via electrophilic aromatic substitution as described above) to participate in these transformations. For instance, the synthesis of Ethyl 6-bromo-3-[(chlorosulfonyl)amino]benzoate would provide a suitable precursor for cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction would couple the bromo-derivative with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a biaryl compound.
Heck Reaction: The bromo-derivative could be coupled with an alkene, such as ethyl acrylate, using a palladium catalyst and a base to form a substituted alkene. nih.gov
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an arylalkyne.
Representative Cross-Coupling Reactions of a Halogenated Derivative:
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product |
|---|---|---|---|---|
| Suzuki | Ethyl 6-bromo-3-[(chlorosulfonyl)amino]benzoate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Ethyl 6-phenyl-3-[(chlorosulfonyl)amino]benzoate |
| Heck | Ethyl 6-bromo-3-[(chlorosulfonyl)amino]benzoate | Ethyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | Ethyl (E)-3-(2-(ethoxycarbonyl)vinyl)-5-[(chlorosulfonyl)amino]benzoate |
| Sonogashira | Ethyl 6-bromo-3-[(chlorosulfonyl)amino]benzoate | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Ethyl 6-(phenylethynyl)-3-[(chlorosulfonyl)amino]benzoate |
Applications in Advanced Organic Synthesis and Chemical Industry
Utility as a Key Intermediate in Multi-Step Organic Syntheses
The compound's architecture makes it an ideal linchpin in the assembly of elaborate organic molecules.
Ethyl 3-[(chlorosulfonyl)amino]benzoate acts as a foundational component for molecules bearing multiple functional groups. The synthesis of advanced therapeutic agents and other biologically active compounds often requires intermediates that allow for the precise introduction of different chemical functionalities. The chlorosulfonamide group can be reacted with amines, alcohols, or other nucleophiles to introduce new substituents, while the benzoate (B1203000) portion offers another site for modification.
For example, the general class of aminobenzoic acid derivatives is recognized as crucial for synthesizing various heterocyclic compounds with pharmacological importance. google.com Synthetic routes leading to complex structures, such as dual Sirt2/HDAC6 inhibitors, have utilized ethyl 3-aminobenzoate (B8586502) as a starting point for multi-step sequences that build complex, polyfunctional products. acs.org The conversion of the amino group to a chlorosulfonamide is a key step that enables the introduction of a sulfonamide linkage, a common feature in many bioactive molecules.
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of antibacterial, anti-inflammatory, and diuretic drugs. acs.org this compound is a direct precursor to a diverse range of N-substituted sulfonamides. The high reactivity of the sulfonyl chloride allows for coupling with various primary and secondary amines, enabling the construction of large libraries of compounds for drug discovery and screening.
Research has demonstrated the synthesis of complex sulfonamide-tethered molecules starting from analogous aminobenzoate esters. acs.org In one patented method, ethyl 3-aminobenzoate is directly used to prepare complex sulfonamide compounds, highlighting its role as a precursor to these important architectures. google.com The resulting ethyl 3-(sulfamoylamino)benzoate derivatives can then be elaborated into even more complex final targets.
Role in the Synthesis of Specialty Chemicals
Beyond pharmaceuticals, the intermediate finds application in the synthesis of other high-value chemical products.
The synthesis of certain classes of dyes, particularly anthraquinone (B42736) dyes used for coloring polyesters, involves the introduction of sulfonyl groups to tune their properties and facilitate their application. A patented process for creating toners for polyesters describes the chlorosulfonation of 1,4-bis-anilinoanthraquinone compounds to produce di-sulfonyl chlorides, which are key intermediates. google.com The same patent provides an example where ethyl 3-aminobenzoate is used as a reactant in the context of preparing dye components, suggesting that its chlorosulfonated derivative is a relevant intermediate in the field. google.com The reaction of the chlorosulfonyl group with other chromophoric or auxochromic groups is a viable strategy for assembling novel dye structures.
N-substituted arylamines and sulfonamides are structural motifs present in numerous agrochemicals, including herbicides and pesticides. rsc.org The synthesis of novel pesticides has been shown to start from ethyl 3-aminobenzoate, establishing the relevance of this scaffold in the agrochemical industry. google.com The conversion of the amine to the highly reactive chlorosulfonamide provides a direct route to introduce a sulfonamide linkage, a common toxophore in various pesticidal compounds. This makes this compound a potential intermediate for creating new active ingredients for crop protection.
Contributions to Materials Science and Polymer Chemistry
The unique structure of this compound and its derivatives lends itself to the creation of novel polymers and advanced materials. The presence of two distinct reactive sites allows it to be incorporated into polymer chains or used to create highly branched, functional macromolecules.
A notable application is in the synthesis of dendronized polymers. A patent details a method where ethyl 3-aminobenzoate is reacted with p-nitrobenzenesulfonyl chloride to create a sulfonimide monomer. researchgate.net This monomer, containing the core structure derived from ethyl 3-aminobenzoate, is then polymerized to form dendronized polymers, which are macromolecules with a highly branched, tree-like architecture. researchgate.net
Furthermore, copolymers based on ethyl 3-aminobenzoate have been prepared for applications in conductive materials. Research has shown the preparation of poly(aniline-co-ethyl 3-aminobenzoate) for use in conductive nanocomposites, demonstrating the utility of the parent amine in the field of polymer electronics. researchgate.net The ability to further functionalize this polymer via the amine group (e.g., through conversion to a chlorosulfonamide) opens avenues for creating new functional materials with tailored properties.
Monomer or Precursor in Polymer Functionalization
There is currently no available scientific literature or documented industrial application that specifically describes the use of this compound as a monomer or a direct precursor for the functionalization of polymers. The bifunctional nature of the molecule, containing both a reactive chlorosulfonyl group and an amino benzoate moiety, theoretically allows for its participation in various polymerization reactions.
The chlorosulfonyl group (-SO₂Cl) is known to react with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonate esters, and other derivatives. This reactivity is fundamental to the synthesis of polysulfonamides and polysulfonate esters. Similarly, the aminobenzoate part of the molecule could potentially be incorporated into polymer backbones, for example, through polycondensation reactions to form polyamides or polyesters. The functionalization of polymeric supports with aminobenzoic groups has been explored for various applications, though not specifically using this precursor.
Despite these theoretical possibilities, a thorough review of scientific databases and chemical literature reveals a lack of specific examples or studies where this compound is explicitly employed for these purposes. Research in this area tends to focus on other, more readily available or specifically designed monomers.
Derivatives in the Development of Functional Materials
In the field of functional materials, particularly electroluminescent materials, there is no direct evidence of derivatives of this compound being utilized. The development of organic light-emitting diodes (OLEDs) and other electroluminescent devices often relies on molecules with specific electronic and photophysical properties, such as extended π-conjugated systems, and specific donor-acceptor architectures.
While sulfonamide-containing compounds have been investigated for their potential in creating materials with desirable thermal and electronic properties, and aminobenzoate derivatives have been used as building blocks for various functional molecules, the specific contribution of derivatives from this compound remains undocumented in the context of electroluminescent materials. Research in electroluminescent polymers and materials is extensive but appears to utilize other classes of monomers and derivatives.
Theoretical and Computational Investigations of Ethyl 3 Chlorosulfonyl Amino Benzoate
Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For Ethyl 3-[(chlorosulfonyl)amino]benzoate, these methods can predict its stability, reactivity, and spectroscopic characteristics without the need for empirical data.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method that calculates the electronic structure of molecules, providing a balance between accuracy and computational cost. A DFT analysis of this compound would yield critical insights into its geometry and reactivity.
Key parameters that would be calculated include:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface. This allows for the identification of electrophilic sites (positive potential, likely targets for nucleophiles) and nucleophilic sites (negative potential, likely to attack electrophiles). For this molecule, the sulfur atom of the chlorosulfonyl group is expected to be highly electrophilic.
A hypothetical data table summarizing the results of such a DFT study is presented below.
Table 1: Hypothetical DFT-Calculated Properties of this compound (Note: These values are illustrative and represent the type of data that would be generated from actual DFT calculations.)
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Measures the molecule's overall polarity. |
| MEP Minimum | -65 kcal/mol | Location of the most nucleophilic region (e.g., carbonyl oxygen). |
| MEP Maximum | +80 kcal/mol | Location of the most electrophilic region (e.g., sulfur atom). |
Ab Initio Methods for Mechanistic Elucidation
Ab initio (from first principles) methods are another class of quantum chemical calculations that rely solely on fundamental physical constants. While computationally more demanding than DFT, they can offer higher accuracy for certain properties and are invaluable for elucidating reaction mechanisms. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed to calculate the energies of reactants, products, and intermediates with high precision, providing a reliable picture of reaction thermodynamics.
Reaction Mechanism Studies
Understanding how this compound transforms during a chemical reaction is key to optimizing reaction conditions and predicting product formation. Computational studies are indispensable for mapping out these complex pathways.
Transition State Analysis of Key Transformations
Any chemical reaction proceeds through a high-energy transition state (TS) that connects reactants to products. Identifying the geometry and energy of this TS is paramount to understanding the reaction's kinetics. For this compound, a key transformation would be the reaction of the sulfonyl chloride group with a nucleophile (e.g., an amine or alcohol).
Computational methods would be used to:
Locate the Transition State Structure: Algorithms search the potential energy surface for the saddle point corresponding to the TS.
Calculate the Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.
Vibrational Frequency Analysis: A true transition state is confirmed by the presence of a single imaginary frequency in its vibrational spectrum, which corresponds to the motion of atoms along the reaction coordinate.
Energetic Profiles of Synthetic Pathways
Table 2: Hypothetical Energetic Profile Data for the Reaction of this compound with a Nucleophile (NuH) (Note: This table illustrates the kind of data that would be generated from a reaction mechanism study.)
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | This compound + NuH |
| Transition State (TS1) | +15.2 | Nucleophilic attack on the sulfur atom. |
| Intermediate | -5.8 | Tetrahedral intermediate formed after NuH addition. |
| Transition State (TS2) | +8.1 | Chloride ion departure. |
| Products | -20.5 | Final sulfonamide product + HCl. |
Conformational Analysis and Molecular Dynamics Simulations
The static picture provided by quantum mechanics can be complemented by methods that explore the molecule's dynamic behavior. This compound has several rotatable bonds, leading to a variety of possible conformations (spatial arrangements).
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time by solving Newton's equations of motion. An MD simulation of this compound, typically in a solvent box to mimic solution-phase conditions, would provide insights into its flexibility, conformational preferences, and interactions with solvent molecules. This is particularly important for understanding how the molecule behaves in a real-world chemical environment.
Prediction of Reactivity and Selectivity via Computational Tools
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules, providing insights that complement experimental studies. In the case of this compound, computational methods such as Density Functional Theory (DFT) can be employed to elucidate its electronic structure and predict its behavior in chemical reactions. While specific computational studies on this exact molecule are not extensively available in the public domain, we can infer its reactivity based on well-established principles and computational analyses of structurally related compounds, such as arylsulfonamides and molecules containing the chlorosulfonyl group.
The reactivity of this compound is primarily governed by the interplay of its three key functional groups: the ethyl benzoate (B1203000) moiety, the sulfonamide linkage, and the reactive chlorosulfonyl group. Computational models can map the electron density distribution across the molecule, identifying sites susceptible to nucleophilic or electrophilic attack.
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) map is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. It allows for the prediction of how a molecule will interact with other chemical species. For this compound, an MEP analysis would likely reveal the following:
Electrophilic Regions: The areas around the sulfur atom of the chlorosulfonyl group and the carbonyl carbon of the ester group would exhibit a positive electrostatic potential (typically colored blue). This is due to the strong electron-withdrawing nature of the attached oxygen and chlorine atoms, making these sites susceptible to nucleophilic attack. The sulfur atom, in particular, is a key electrophilic center.
Nucleophilic Regions: The oxygen atoms of the sulfonyl and carbonyl groups, as well as the nitrogen atom of the sulfonamide linkage, would display negative electrostatic potential (typically colored red or yellow), indicating their nucleophilic character. These sites are prone to interaction with electrophiles.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is another cornerstone of computational reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining the molecule's reactivity and the regioselectivity of its reactions.
HOMO (Highest Occupied Molecular Orbital): The HOMO represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the nitrogen atom of the sulfonamide group. The presence of the amino group at the meta position relative to the ester group influences the electron density distribution on the aromatic ring.
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest energy empty orbital and indicates the molecule's ability to accept electrons (electrophilicity). The LUMO is anticipated to be centered on the chlorosulfonyl group, specifically on the sulfur-chlorine bond, and to a lesser extent on the carbonyl group of the ester. This distribution highlights the susceptibility of the S-Cl bond to cleavage upon nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Predicted Reactivity and Regioselectivity
Based on the principles of MEP and FMO analysis applied to analogous structures, the following predictions can be made regarding the reactivity and selectivity of this compound:
Reactivity at the Chlorosulfonyl Group: The most probable site for nucleophilic attack is the sulfur atom of the chlorosulfonyl group. This is due to the high electrophilicity conferred by the two oxygen atoms and the chlorine atom. Reactions with nucleophiles such as amines, alcohols, or water would likely lead to the displacement of the chloride ion, forming the corresponding sulfonamides, sulfonates, or sulfonic acids, respectively. This reactivity is a hallmark of sulfonyl chlorides.
Reactivity at the Ester Group: The carbonyl carbon of the ethyl ester is another electrophilic site, though generally less reactive than the sulfonyl chloride. It can undergo nucleophilic acyl substitution, for instance, hydrolysis to the corresponding carboxylic acid or amidation to an amide, typically under more forcing conditions than the reactions at the sulfonyl chloride.
Interactive Data Table: Predicted Reactivity Parameters
The following table summarizes the predicted reactivity parameters for this compound based on computational analysis of similar compounds. These are qualitative predictions and would require specific DFT calculations on the target molecule for quantitative validation.
| Molecular Feature | Predicted Reactivity Parameter | Computational Basis for Prediction |
| Sulfur Atom (in -SO2Cl) | High Electrophilicity | MEP analysis shows a strong positive potential; LUMO is localized on the S-Cl bond. |
| Carbonyl Carbon (in -COOEt) | Moderate Electrophilicity | MEP analysis indicates a positive potential, but less than the sulfur atom. |
| Nitrogen Atom (in -NH-) | Moderate Nucleophilicity | MEP analysis shows a negative potential; contributes to the HOMO. |
| Oxygen Atoms (in -SO2 & -COO-) | High Nucleophilicity | MEP analysis reveals strong negative potentials. |
| Aromatic Ring | Deactivated towards Electrophilic Attack | Electron-withdrawing nature of both -SO2Cl and -COOEt groups. |
| HOMO-LUMO Gap | Moderate to Low | The presence of reactive functional groups suggests a relatively small energy gap, indicating moderate to high reactivity. |
Advanced Spectroscopic and Structural Elucidation Methodologies
X-Ray Crystallography for Solid-State Structure Determination
While a specific single-crystal X-ray diffraction study for Ethyl 3-[(chlorosulfonyl)amino]benzoate is not readily found in published literature, the solid-state structure can be inferred from extensive studies on analogous aromatic sulfonamides.
Single Crystal X-Ray Diffraction for Absolute Configuration
Single crystal X-ray diffraction stands as the definitive method for determining the absolute configuration of a chiral molecule and providing precise atomic coordinates in the solid state. For a molecule like this compound, which is not inherently chiral, X-ray crystallography would still be invaluable for unequivocally establishing its molecular conformation, including bond lengths, bond angles, and torsion angles.
Should a crystal structure be determined, the key parameters would be recorded in a Crystallographic Information File (CIF). A hypothetical table of such data, based on typical values for similar organic sulfonamides, is presented below.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.3 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1189.7 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.55 |
Note: This data is hypothetical and serves as an illustrative example.
Analysis of Intermolecular Interactions in Crystal Lattices
The crystal packing of aromatic sulfonamides is often dominated by a network of intermolecular hydrogen bonds. In the case of this compound, the N-H proton of the sulfonamide group is a potent hydrogen bond donor, while the sulfonyl oxygens and the carbonyl oxygen of the ester group are effective hydrogen bond acceptors.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR techniques are indispensable for the structural elucidation of this compound in solution, providing unambiguous assignment of proton and carbon signals and revealing through-bond and through-space correlations.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Regiochemistry
While specific 2D NMR spectra for this compound are not publicly available, the expected correlations can be predicted based on its structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, the ethyl group would show a cross-peak between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons. The aromatic protons would also exhibit correlations depending on their coupling network, confirming their relative positions on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbonyl carbon and the carbon atom attached to the sulfonamide group. For example, the protons of the ethyl group would show correlations to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the spatial arrangement of different parts of the molecule, for instance, the proximity of the ethyl group protons to certain aromatic protons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |
| Ethyl -CH₃ | ~1.3 | ~14 | Carbonyl C=O |
| Ethyl -CH₂ | ~4.3 | ~61 | Carbonyl C=O, Aromatic C-3 |
| Aromatic H-2 | ~7.9 | ~125 | Aromatic C-4, Aromatic C-6, Carbonyl C=O |
| Aromatic C-3 | - | ~138 | Aromatic H-2, Aromatic H-4 |
| Aromatic H-4 | ~7.5 | ~122 | Aromatic C-2, Aromatic C-6, Aromatic C-5 |
| Aromatic H-5 | ~7.6 | ~129 | Aromatic C-1, Aromatic C-3 |
| Aromatic H-6 | ~7.8 | ~120 | Aromatic C-2, Aromatic C-4 |
| Sulfonamide N-H | ~10.5 | - | Aromatic C-1 |
| Carbonyl C=O | - | ~165 | Ethyl -CH₂-, Aromatic H-2, Aromatic H-4 |
Note: Chemical shifts are estimations based on analogous compounds and can vary based on solvent and other experimental conditions.
Solid-State NMR for Polymorphic and Amorphous Studies
Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, including crystalline polymorphs and amorphous states. For this compound, ssNMR could be employed to:
Identify Polymorphs: Different crystalline forms of a compound will give rise to distinct ssNMR spectra due to differences in their local molecular environments and intermolecular interactions.
Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous phases and can be used to quantify the amount of amorphous material in a sample.
Probe Molecular Dynamics: Techniques such as measuring relaxation times can provide information about molecular motions in the solid state.
Studies on related sulfa drugs have demonstrated the utility of ¹³C and ¹⁵N ssNMR in differentiating polymorphs and understanding the effects of hydrogen bonding on the chemical shifts. nist.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
High-resolution mass spectrometry is crucial for determining the precise elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization.
For this compound (C₉H₁₀ClNO₄S), the expected monoisotopic mass would be calculated with high precision. HRMS can confirm this elemental composition, distinguishing it from other molecules with the same nominal mass.
The fragmentation pattern in mass spectrometry provides a "fingerprint" of the molecule. Based on studies of similar compounds like ethyl p-aminobenzoate, the following fragmentation pathways can be anticipated for this compound under electron ionization (EI) or electrospray ionization (ESI):
Loss of the ethoxy group (-OC₂H₅): This would lead to a significant fragment ion.
Loss of ethylene (B1197577) (C₂H₄): A McLafferty-type rearrangement could lead to the elimination of ethylene from the ethyl ester group. sigmaaldrich.com
Cleavage of the C-S bond: This would separate the benzenoid ring from the chlorosulfonyl group.
Loss of the chlorosulfonyl group (-SO₂Cl): This would result in an aminobenzoate fragment.
Decarbonylation: Loss of a carbon monoxide (CO) molecule from fragment ions is also a common pathway. sigmaaldrich.com
Table 3: Predicted Major Fragment Ions for this compound in HRMS
| m/z (exact mass) | Proposed Fragment Formula | Description of Loss |
| [M-C₂H₅O]⁺ | C₇H₅ClNO₂S⁺ | Loss of the ethoxy radical |
| [M-C₂H₄]⁺· | C₇H₆ClNO₄S⁺· | Loss of ethylene via McLafferty rearrangement |
| [M-SO₂Cl]⁺ | C₉H₁₀NO₂⁺ | Loss of the chlorosulfonyl radical |
| [C₇H₆NO₂]⁺ | C₇H₆NO₂⁺ | Fragment corresponding to aminobenzoic acid |
Note: The exact masses are theoretical and would be confirmed by HRMS analysis.
Vibrational Spectroscopy (FTIR, Raman) for Detailed Functional Group Analysis in Complex Systems
Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become invaluable in predicting and interpreting vibrational spectra. Studies on related molecules, such as ethyl 4-aminobenzoate (B8803810) and various aminobenzoic acids, have demonstrated excellent agreement between DFT-calculated frequencies and experimental data, providing a reliable framework for assigning the vibrational modes of this compound. nih.govresearchgate.net
The vibrational spectrum of this compound can be understood by dissecting the contributions from its primary structural components: the ethyl group, the benzoate (B1203000) ring, the amino linker, and the chlorosulfonyl group.
Ethyl Group Vibrations: The ethyl group (-CH2CH3) gives rise to characteristic stretching and bending vibrations. The asymmetric and symmetric stretching modes of the C-H bonds in the methyl and methylene groups are expected in the 2900-3000 cm⁻¹ region. Bending vibrations, including scissoring, wagging, and twisting, typically appear in the 1370-1470 cm⁻¹ range.
Benzoate Ring Vibrations: The benzene ring exhibits a set of characteristic vibrations. The C-H stretching vibrations of the aromatic ring are anticipated to occur above 3000 cm⁻¹. The C-C stretching vibrations within the ring, often referred to as ring breathing modes, are typically observed in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the positions and intensities of these bands, as well as the out-of-plane C-H bending vibrations that are characteristic of the substitution pattern.
Carbonyl Group Vibration: The ester carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum. For ethyl benzoate and its derivatives, this band is typically strong and found in the region of 1700-1730 cm⁻¹. nih.gov
Chlorosulfonylamino Group Vibrations: The -NHSO₂Cl group has several characteristic vibrational modes. The N-H stretching vibration is expected in the range of 3200-3400 cm⁻¹. The sulfonyl group (SO₂) gives rise to strong asymmetric and symmetric stretching vibrations, which are anticipated in the ranges of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The S-Cl stretching vibration is expected at lower frequencies, typically in the 500-700 cm⁻¹ range.
The following data table provides a detailed, albeit partially theoretical, assignment of the principal vibrational modes for this compound, based on data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) (FTIR) | Expected Frequency Range (cm⁻¹) (Raman) |
| N-H Stretch | -NH- | 3200-3400 | 3200-3400 |
| Aromatic C-H Stretch | C-H (Benzene Ring) | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | -CH₂, -CH₃ (Ethyl) | 2850-2980 | 2850-2980 |
| Carbonyl C=O Stretch | C=O (Ester) | 1700-1730 | 1700-1730 |
| Aromatic C=C Stretch | C=C (Benzene Ring) | 1400-1600 | 1400-1600 |
| Asymmetric SO₂ Stretch | -SO₂- | 1330-1370 | 1330-1370 |
| Symmetric SO₂ Stretch | -SO₂- | 1140-1180 | 1140-1180 |
| C-O Stretch | C-O (Ester) | 1100-1300 | 1100-1300 |
| S-Cl Stretch | S-Cl | 500-700 | 500-700 |
Detailed Research Findings:
A study on the vibrational spectra of ethyl 4-aminobenzoate, a closely related structure, utilized DFT calculations (B3LYP/6-311++G(d,p)) to provide a comprehensive assignment of its vibrational modes. nih.gov The findings from this study are highly relevant for interpreting the spectrum of this compound. For instance, the C=O stretching vibration in ethyl 4-aminobenzoate was observed at 1682 cm⁻¹ in the FTIR spectrum and 1683 cm⁻¹ in the Raman spectrum. The C-O stretching vibrations were assigned in the 1277-1311 cm⁻¹ range. These values provide a solid reference point for the corresponding modes in the title compound.
Furthermore, research on 3-aminobenzoic acid has provided detailed assignments for the vibrational modes of a meta-substituted aminobenzoic ring system. researchgate.net This is particularly pertinent to understanding the influence of the substituent at the 3-position on the benzene ring's vibrational characteristics.
In the absence of direct experimental data for this compound, the combination of data from these analogous compounds and the established ranges for the chlorosulfonyl group allows for a robust and scientifically grounded analysis of its expected vibrational spectrum. The complementary nature of FTIR and Raman spectroscopy would be crucial in a full experimental characterization. For example, while the C=O stretch is strong in the IR, the symmetric vibrations of the benzene ring and the S-Cl stretch are often more prominent in the Raman spectrum.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of sulfonamides often involves reagents and conditions that are not environmentally friendly. Future research will likely focus on developing greener and more sustainable methods for producing Ethyl 3-[(chlorosulfonyl)amino]benzoate and its derivatives.
Green chemistry principles, such as the use of safer solvents, improved atom economy, and energy efficiency, are central to modern synthetic chemistry. For the synthesis of this compound, future research could explore:
Photocatalytic Strategies: The use of light to drive chemical reactions is a rapidly growing area. A novel, transition-metal-free photocatalytic approach for the synthesis of arylsulfonamides has been reported, utilizing NaI as a dual-functional catalyst to activate aryl triflates under mild conditions. rsc.org This method, which proceeds via a three-component cascade coupling with SO₂ surrogates and amines, offers a sustainable alternative to traditional methods that often rely on toxic reagents and transition metals. rsc.org Exploring similar photocatalytic pathways for the synthesis of this compound could significantly reduce the environmental impact.
Alternative Sulfonylating Agents: Research into safer and more stable sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), is gaining traction. thieme-connect.com Developing synthetic routes that utilize such reagents in place of hazardous chlorinating agents would be a significant step towards a greener synthesis of this compound. thieme-connect.comsci-hub.se
Solvent-Free and Aqueous Conditions: Moving away from volatile organic solvents is a key goal of green chemistry. Investigating solid-state synthesis or reactions in water would be a major advancement.
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation.
Automated Flow-Through Synthesis: A fully automated two-step flow-through process has been developed for the production of secondary sulfonamides. acs.orgnih.govacs.org This system utilizes a "catch and release" protocol and can generate a library of compounds with high purity without the need for column chromatography. acs.orgnih.govacs.org Applying a similar automated flow synthesis platform to this compound could enable rapid optimization of reaction conditions and the high-throughput synthesis of derivatives.
Asymmetric Synthesis Utilizing Chiral Auxiliaries or Catalysts
The introduction of chirality into molecules is of paramount importance in medicinal chemistry. Future research could focus on the asymmetric synthesis of chiral derivatives of this compound.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Various chiral auxiliaries, such as those derived from amino acids, have been successfully used in the asymmetric synthesis of complex molecules. scielo.org.mx For instance, quinine (B1679958) has been used as a chiral auxiliary for the asymmetric synthesis of sulfinamides in good yields and excellent enantioselectivity. nih.gov The development of novel chiral auxiliaries tailored for the synthesis of chiral sulfonamides derived from this compound is a promising area of research.
Catalytic Asymmetric Synthesis: The use of chiral catalysts is a more elegant and atom-economical approach to asymmetric synthesis. Recent advancements include the copper-catalyzed asymmetric addition of aryl boroxines to sulfinylamines and the rhodium-catalyzed enantioselective sulfur alkylation of sulfenamides. nih.govacs.org Furthermore, organocatalytic methods are emerging for the asymmetric synthesis of chiral sulfinamides and sulfinate esters. bohrium.com Exploring these and other novel catalytic systems for the enantioselective synthesis of this compound derivatives could lead to the discovery of new biologically active compounds. acs.orgresearchgate.netacs.orgresearchgate.netacs.orgnih.gov
Exploration of Unconventional Reactivity and Catalytic Pathways
Moving beyond traditional synthetic methods, the exploration of unconventional reactivity and novel catalytic pathways could unlock new chemical space for this compound.
Photocatalytic Radical Reactions: Visible-light induced radical addition-elimination reactions have been used to construct allylic sulfones from sulfonyl chlorides and allyl bromides under mild conditions. organic-chemistry.org Investigating similar photocatalytic radical reactions with this compound could lead to the formation of novel C-C and C-S bonds.
Transition-Metal-Catalyzed Cross-Coupling: While traditional sulfonamide synthesis involves the reaction of a sulfonyl chloride with an amine, modern cross-coupling reactions offer alternative pathways. Nickel-catalyzed C-N cross-coupling reactions of sulfonamides with (hetero)aryl chlorides and phenol (B47542) derivatives have been reported. thieme-connect.com Additionally, a palladium-catalyzed regioselective Suzuki-Miyaura cross-coupling reaction between phenyl chlorosulfate (B8482658) and aryl boronic acids has been used to generate sulfonyl chloride intermediates in situ. sci-hub.se Applying these advanced cross-coupling methods to this compound could provide access to a diverse range of derivatives. acs.orgmagtech.com.cnchemistryviews.org
Novel Activation Strategies: The development of new methods to activate the sulfonyl chloride group or the aromatic ring of this compound could lead to unprecedented transformations. nih.gov
Integration with Automation and High-Throughput Experimentation
To accelerate the discovery of new derivatives and applications of this compound, the integration of automation and high-throughput experimentation (HTE) is crucial.
Automated Synthesis Platforms: The use of automated reactors and robotic systems can significantly increase the efficiency of chemical synthesis. helgroup.comnih.gov These platforms allow for the rapid screening of reaction conditions and the parallel synthesis of compound libraries. acs.orgnih.govacs.org
High-Throughput Screening (HTS): HTS is a key technology in drug discovery, enabling the rapid testing of thousands of compounds for biological activity. nih.govnih.govufl.edu By creating libraries of this compound derivatives through automated synthesis, HTS can be employed to identify new lead compounds for various therapeutic targets.
Computational Chemistry for Reaction Discovery and Optimization
Computational chemistry has become an indispensable tool in modern chemical research, providing insights into reaction mechanisms and predicting chemical properties.
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure and reactivity of this compound. nih.govscilit.comrsc.orgmdpi.comnih.gov This can help in predicting reactive sites and understanding reaction pathways, thereby guiding the design of new experiments. nih.govnih.gov
In Silico Screening: Computational docking studies can be used to predict the binding affinity of this compound derivatives to biological targets. nih.gov This in silico screening can help prioritize which compounds to synthesize and test, saving time and resources.
Machine Learning for Reaction Optimization: The use of machine learning algorithms, such as multitask Bayesian optimization (MTBO), can accelerate the optimization of chemical reactions. acs.org By leveraging data from previous experiments, these algorithms can predict the optimal conditions for new reactions, leading to faster development of synthetic routes for this compound and its analogues. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
